AB-PINACA

Vue d'ensemble

Description

AB-PINACA est un agoniste synthétique des récepteurs cannabinoïdes, qui a été identifié pour la première fois comme un composant de produits de cannabis synthétiques au Japon en 2012. Il a été initialement développé par Pfizer en 2009 comme un médicament analgésique. Le composé a une formule chimique de C18H26N4O2 et une masse molaire de 330,432 g/mol. This compound agit comme un agoniste puissant du récepteur cannabinoïde de type 1 (CB1) et du récepteur cannabinoïde de type 2 (CB2), ce qui le rend significativement plus puissant que le Δ9-tétrahydrocannabinol (Δ9-THC), le principal composant psychoactif du cannabis .

Applications De Recherche Scientifique

AB-PINACA has been extensively studied for its interactions with cannabinoid receptors. Its applications in scientific research include:

Chemistry: this compound is used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids in biological samples.

Biology: Researchers study this compound to understand its effects on the endocannabinoid system and its potential therapeutic benefits.

Medicine: Although not approved for medical use, this compound is investigated for its analgesic properties and potential use in pain management.

Mécanisme D'action

Target of Action

AB-Pinaca, a synthetic cannabinoid, primarily targets the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as mood, appetite, pain sensation, and memory .

Mode of Action

This compound acts as a potent agonist for the CB1 and CB2 receptors . It exhibits similar affinity for CB1 receptors as Δ9-THC, the principal psychoactive cannabinoid present in marijuana, but shows greater efficacy for G-protein activation and higher potency for adenylyl cyclase inhibition .

Biochemical Pathways

This compound affects the endocannabinoid system by binding to and activating the CB1 and CB2 receptors . This activation triggers a number of biological responses also triggered by the naturally occurring phytocannabinoid Δ9-THC

Result of Action

The activation of CB1 and CB2 receptors by this compound can lead to various physiological effects. It is known that the use of synthetic cannabinoids like this compound can result in anxiety, psychosis, chest pain, seizures, and even death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the legal status of this compound varies depending on the country , which can influence its availability and use.

Safety and Hazards

AB-Pinaca is a Schedule I controlled substance in the United States, meaning it has no currently accepted medical use, a lack of accepted safety for use under medical supervision, and a high potential for abuse . It is also listed in the Fifth Schedule of the Misuse of Drugs Act and so is illegal in Singapore . Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Orientations Futures

Analyse Biochimique

Cellular Effects

AB-Pinaca has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex and involves multiple molecular interactions. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, have been observed in these studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is believed that specific targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Méthodes De Préparation

La préparation de AB-PINACA commence généralement avec l'acide indazole-3-carboxylique comme matière première. La voie de synthèse implique les étapes suivantes:

Formation du noyau d'Indazole: L'acide indazole-3-carboxylique est réagi avec des réactifs appropriés pour former la structure du noyau d'indazole.

Réaction d'Amidation: Le noyau d'indazole est ensuite soumis à une réaction d'amidation avec une amine appropriée pour former le groupe carboxamide.

Alkylation: La dernière étape implique l'alkylation du noyau d'indazole avec un groupe pentyle pour obtenir this compound.

Les méthodes de production industrielle pour this compound suivent des voies de synthèse similaires mais sont optimisées pour la production à grande échelle. Ces méthodes impliquent souvent l'utilisation de réacteurs automatisés et de systèmes à écoulement continu pour garantir une qualité et un rendement constants du produit.

Analyse Des Réactions Chimiques

AB-PINACA subit diverses réactions chimiques, notamment:

Oxydation: this compound peut être oxydé pour former des dérivés hydroxylés et cétoniques. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: La réduction de this compound peut donner des dérivés aminés. Les agents réducteurs tels que l'hydrure de lithium aluminium sont couramment utilisés.

Substitution: Des réactions de substitution nucléophile peuvent se produire au niveau du noyau d'indazole, conduisant à la formation de divers dérivés substitués.

Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, cétoniques et aminés, qui peuvent être analysés plus en détail à l'aide de techniques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS).

Applications de Recherche Scientifique

This compound a été largement étudié pour ses interactions avec les récepteurs cannabinoïdes. Ses applications dans la recherche scientifique comprennent:

Chimie: this compound est utilisé comme étalon de référence en chimie analytique pour la détection et la quantification des cannabinoïdes synthétiques dans des échantillons biologiques.

Biologie: Les chercheurs étudient this compound pour comprendre ses effets sur le système endocannabinoïde et ses avantages thérapeutiques potentiels.

Médecine: Bien qu'il ne soit pas approuvé pour un usage médical, this compound est étudié pour ses propriétés analgésiques et son utilisation potentielle dans la gestion de la douleur.

Mécanisme d'Action

This compound exerce ses effets en agissant comme un agoniste puissant du récepteur cannabinoïde de type 1 (CB1) et du récepteur cannabinoïde de type 2 (CB2). Le composé se lie à ces récepteurs avec une forte affinité, conduisant à l'activation des voies de signalisation en aval. Cette activation se traduit par divers effets physiologiques, notamment l'analgésie, l'euphorie et la perception altérée. Les cibles moléculaires de this compound comprennent les récepteurs CB1 et CB2, qui font partie du système endocannabinoïde .

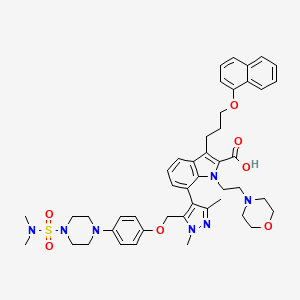

Comparaison Avec Des Composés Similaires

AB-PINACA est structurellement similaire à d'autres cannabinoïdes synthétiques, tels que:

5F-AB-PINACA: Ce composé a un atome de fluor au niveau du groupe pentyle, ce qui le rend plus puissant qu'this compound.

ADB-PINACA: Ce composé a un groupe tert-butyle au lieu d'un groupe isopropyle, ce qui entraîne des propriétés pharmacologiques différentes.

AB-FUBINACA: Ce composé a un groupe fluorobenzyl, ce qui augmente sa puissance et son affinité de liaison pour les récepteurs cannabinoïdes.

This compound est unique en raison de sa structure chimique spécifique, qui lui permet de se lier avec une forte affinité aux récepteurs CB1 et CB2, ce qui en fait un outil précieux pour étudier le système endocannabinoïde et développer de nouveaux cannabinoïdes synthétiques.

Propriétés

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-pentylindazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMHPAQOAAZSHS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904034 | |

| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445752-09-9 | |

| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445752-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AB-PINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445752099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AB-PINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3KC3S2PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione](/img/structure/B605026.png)

![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)

![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)